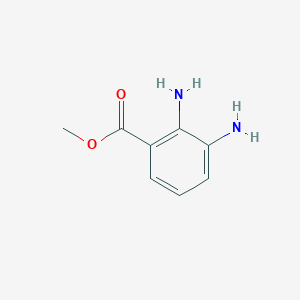

Methyl 2,3-diaminobenzoate

概要

説明

(111)インジウム塩化物は、核医学において診断および治療目的で広く使用されている放射性医薬品化合物です。これは、約2.8日の半減期を持ち、電子捕獲によって崩壊し、ガンマ線を放出する放射性同位体インジウム-111を含んでいます。この特性は、(111)インジウム塩化物を医療画像および治療に役立てています .

準備方法

合成経路および反応条件: (111)インジウム塩化物は通常、サイクロトロンでカドミウムターゲットを陽子で照射することによって生成されます。この反応には、(p,n)反応を通してカドミウム-111をインジウム-111に変換することが含まれます。得られたインジウム-111は、その後、化学的に分離および精製されて(111)インジウム塩化物が得られます .

工業生産方法: (111)インジウム塩化物の工業生産には、濃縮カドミウムターゲットとサイクロトロンでの陽子照射が使用されます。このプロセスには、高い比放射能と放射化学的純度を得るためにカラムクロマトグラフィーを用いた放射化学的精製が含まれます .

化学反応の分析

反応の種類: (111)インジウム塩化物は、次のようなさまざまな化学反応を起こします。

酸化: インジウムは、より高い酸化状態を形成するように酸化される可能性があります。

還元: インジウムは、より低い酸化状態に還元される可能性があります。

一般的な試薬と条件:

酸化: 酸素またはハロゲンなどの試薬は、インジウムを酸化することができます。

還元: 水素または金属などの還元剤は、インジウムを還元することができます。

生成される主要な生成物:

酸化: インジウムのより高い酸化状態の化合物。

還元: インジウムのより低い酸化状態の化合物。

4. 科学研究における用途

(111)インジウム塩化物は、科学研究において幅広い用途があり、次のようなものがあります。

科学的研究の応用

Pharmaceutical Applications

Methyl 2,3-diaminobenzoate is primarily recognized as a pharmaceutical intermediate. It plays a crucial role in synthesizing various bioactive compounds.

- Synthesis of Bioactive Molecules :

Case Study: Synthesis of Trityl Candesartan

The synthesis process involves multiple steps:

- Preparation of 2-methyl formate-6-nitro-benzoic acid : This is achieved by reacting 3-nitrophthalic acid with methanol and thionyl chloride under reflux conditions.

- Formation of this compound : The compound is synthesized through the reaction of 2-amino-3-nitro-benzoate with hydrochloric acid and tin(II) chloride under controlled conditions .

Polymer Chemistry

This compound is also used in the development of polyimides and copolyimides, which are important in materials science due to their thermal stability and mechanical properties.

- Synthesis of Soluble Polyimides :

Data Table: Properties of Polyimides Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature | Varies (dependent on structure) |

| Solubility | Soluble in NMP |

| Thermal Stability | High |

Organic Synthesis

The compound serves as a building block for various organic syntheses beyond pharmaceuticals. Its reactivity allows it to participate in numerous chemical transformations.

Reactions Involving this compound

- Esterification Reactions : It can undergo esterification to form derivatives that are useful in medicinal chemistry.

- Coupling Reactions : The compound has been employed in coupling reactions to synthesize more complex structures such as substituted benzimidazoles .

Safety Data Summary

| Hazard Type | Description |

|---|---|

| Genotoxicity | Potentially harmful |

| Skin/Eye Irritation | May cause irritation upon contact |

作用機序

(111)インジウム塩化物は、モノクローナル抗体またはその他の標的化分子を標識することで放射性トレーサーとして機能します。投与されると、癌細胞や感染部位などの特定の分子標的に結合します。インジウム-111から放出されるガンマ線により、ガンマカメラを使用してこれらの標的を可視化および局在化することができます .

類似の化合物:

ガリウム-67塩化物: 画像化および診断目的で使用される別の放射性医薬品。

テクネチウム-99m: さまざまな画像化用途に核医学で広く使用されています。

ヨウ素-123: 特に甲状腺研究の診断画像に使用されます.

(111)インジウム塩化物の独自性: (111)インジウム塩化物は、過度の放射線被ばくなしに画像化研究に十分な時間を提供する中程度の半減期によりユニークです。そのガンマ線は簡単に検出でき、高品質の画像化に非常に効果的です。さらに、幅広い標的化分子を標識する能力は、医学および科学的な用途における汎用性を高めています .

類似化合物との比較

Gallium-67 chloride: Another radiopharmaceutical used for imaging and diagnostic purposes.

Technetium-99m: Widely used in nuclear medicine for various imaging applications.

Iodine-123: Used in diagnostic imaging, particularly for thyroid studies.

Uniqueness of (111)Indium Chloride: (111)Indium chloride is unique due to its moderate half-life, which provides sufficient time for imaging studies without excessive radiation exposure. Its gamma emissions are easily detectable, making it highly effective for high-quality imaging. Additionally, its ability to label a wide range of targeting molecules enhances its versatility in medical and scientific applications .

生物活性

Methyl 2,3-diaminobenzoate (MDAB) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- CAS Number : 107582-20-7

- Melting Point : 105-108 °C

MDAB's biological activity is primarily attributed to its ability to interact with various biological targets through its amino groups. These interactions can lead to:

- Hydrogen Bonding : The amino groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

- Redox Reactions : MDAB can participate in redox processes, potentially altering the oxidative state of cellular components, which is crucial for cellular signaling pathways.

Antimicrobial Activity

MDAB has been explored for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against a range of bacteria and fungi. For instance:

- Study Findings : A study demonstrated that MDAB showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Several studies have highlighted its efficacy against various cancer cell lines:

- Cell Line Studies : In vitro studies showed that MDAB exhibited cytotoxic effects on human lung cancer cell lines (A549), with IC₅₀ values ranging from 5 to 15 µM .

- Mechanistic Insights : MDAB acts as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. It has been shown to inhibit EGFR and HER2 pathways effectively .

Comparative Analysis with Similar Compounds

To better understand MDAB's unique properties, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Variations | Biological Activity |

|---|---|---|

| Methyl 2,4-diaminobenzoate | Additional amino group at the 4-position | Higher cytotoxicity in certain cancer lines |

| Methyl 3,4-diaminobenzoate | Different substitution pattern | Stronger antimicrobial activity |

| Methyl 2,3-diamino-6-methylbenzoate | Methyl group at the 6-position | Enhanced reactivity |

Case Studies

- Anticancer Efficacy :

- Mechanistic Studies :

特性

IUPAC Name |

methyl 2,3-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJHLOLVEXWHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341265 | |

| Record name | Methyl 2,3-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107582-20-7 | |

| Record name | Methyl 2,3-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Diaminobenzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。